molecular formula C44H30FN5 B8136299 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile

Cat. No. B8136299
M. Wt: 647.7 g/mol
InChI Key: GCGRXVMGBHYMDA-UHFFFAOYSA-N
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Description

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile is a useful research compound. Its molecular formula is C44H30FN5 and its molecular weight is 647.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nanostructures synthesized with 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile and metal ions have shown enhanced two-photon action cross-section, making them useful for bioimaging applications (Kong et al., 2015).

  • A cruciform tri-coordinate organoboron compound, closely related to 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile, has been used for ratiometric fluorescence sensing of fluoride ions in both solutions and solid state (Zhao et al., 2011).

  • The compound has been applied as a chemosensor for cyanide, exhibiting a color change from yellow to red, useful in environmental and analytical chemistry (Singh & Ghosh, 2016).

  • The cationic analogue of diphenylhexatriene, a similar molecule, has been used to study the dynamics of phospholipid monolayers in lipoproteins (Prendergast et al., 1981).

  • Compounds with an aromatic fumaronitrile core, similar to 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile, have potential as colorimetric and luminescence pH sensors and in optoelectronics (Panthi et al., 2010).

  • Hexakis(diphenylamino)substituted trispirocycle 6, related to the compound , is an efficient and thermally stable hole transport material for OLEDs (Kimura et al., 2005).

  • A solvatochromic fluorescent molecular rotor, which is closely related to 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile, shows promise for biological and environmental sensing and imaging applications (Koenig et al., 2013).

properties

IUPAC Name

5-fluoro-2,4,6-tris(N-phenylanilino)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30FN5/c45-41-43(49(35-23-11-3-12-24-35)36-25-13-4-14-26-36)39(31-46)42(48(33-19-7-1-8-20-33)34-21-9-2-10-22-34)40(32-47)44(41)50(37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGRXVMGBHYMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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